5-Chloro-1-pentanol
Overview
Description
5-Chloro-1-pentanol: is an organic compound with the molecular formula C5H11ClO . It is a colorless liquid that is soluble in water and organic solvents such as alcohol and ether. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-1-pentanol can be synthesized through the chlorination of 1-pentanol. The reaction involves the treatment of 1-pentanol with hydrogen chloride gas, resulting in the formation of 1-chloro-1-pentanol. This intermediate is then reacted with a base such as sodium hydroxide or potassium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous feeding of 1-pentanol and hydrogen chloride into a reactor, followed by the addition of a base to neutralize the reaction mixture and isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-1-pentanol can undergo oxidation to form 5-chloropentanal or 5-chloropentanoic acid.
Reduction: It can be reduced to 5-chloropentane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: 5-Chloropentanal, 5-chloropentanoic acid
Reduction: 5-Chloropentane
Substitution: Various halides and esters depending on the reagents used
Scientific Research Applications
Chemistry: 5-Chloro-1-pentanol is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated alcohols on cellular processes. It is also used in the synthesis of bioactive molecules and potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of surfactants, plasticizers, and other specialty chemicals. It is also employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 5-chloro-1-pentanol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
- 1-Chloro-5-pentanol
- 5-Bromo-1-pentanol
- 5-Iodo-1-pentanol
Comparison: 5-Chloro-1-pentanol is unique due to its specific reactivity and the presence of both a hydroxyl and a chloro group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to its brominated and iodinated counterparts, this compound is more readily available and often less expensive .
Properties
IUPAC Name |
5-chloropentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c6-4-2-1-3-5-7/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBJCKDOZLTTDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063744 | |
Record name | 1-Pentanol, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5259-98-3 | |
Record name | 5-Chloro-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5259-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloropentanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1107 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentanol, 5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pentanol, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-CHLORO-1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VP4W35EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-chloro-1-pentanol interact with electrode surfaces?
A: Research indicates that this compound adsorbs onto the surface of mercury electrodes. [] This adsorption process can be described using the Frumkin isotherm, suggesting that the interaction involves both adsorbate-electrode interactions and lateral interactions between the adsorbed this compound molecules. []
Q2: What is the significance of studying the adsorption of this compound on electrodes?
A: Understanding the adsorption behavior of organic compounds like this compound on electrode surfaces is crucial for several reasons. Firstly, it provides insights into the compound's electrochemical properties. Secondly, this knowledge is essential for developing electrochemical sensors and analytical methods to detect and quantify this compound. [] Additionally, it contributes to our understanding of electrode-molecule interactions, which is relevant for various electrochemical applications, including electrocatalysis and energy storage.
Q3: Has this compound been explored in the context of catalytic reactions?
A: While not directly used as a catalyst, this compound has shown particular reactivity in an aerobic oxidation system. Instead of selectively transforming to the desired aldehyde or acid, this compound undergoes cyclization to undesired products. [] This highlights the importance of carefully considering substrate reactivity and potential side reactions when designing catalytic processes.
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